molecular formula C38H63N11O10 B12584769 L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine CAS No. 618436-53-6

L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine

Cat. No.: B12584769
CAS No.: 618436-53-6
M. Wt: 834.0 g/mol
InChI Key: NSKSPSFERSTDJC-AQRCPPRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this nonapeptide is constructed by sequentially listing its amino acid residues from the N-terminal to the C-terminal, using the -yl suffix for each residue except the final one. The full name is:
This compound .

Breaking this down:

  • N-terminal : L-lysine (L-lysyl)
  • Residues 2–8: Glycine (glycyl), L-proline (L-prolyl), glycine (glycyl), glycine (glycyl), L-proline (L-prolyl), L-proline (L-prolyl), L-proline (L-prolyl)
  • C-terminal : L-lysine

This naming convention aligns with IUPAC guidelines for linear peptides, where each residue is denoted by its three-letter abbreviation prefixed by its stereochemical configuration (e.g., L- or D-). The repetitive proline-glycine sequence mirrors structural motifs observed in collagen-derived peptides, such as the octapeptide Lys-Pro-Gly-Glu-Pro-Gly-Pro-Lys (KPGEPGPK), though the absence of glutamic acid and additional proline residues distinguishes this compound.

Structural Formula and Sequence Analysis

The primary structure of the peptide is defined by the sequence Lys-Gly-Pro-Gly-Gly-Pro-Pro-Pro-Lys (K-G-P-G-G-P-P-P-K) , with the following key features:

  • Molecular Formula : $$ \text{C}{38}\text{H}{49}\text{N}{11}\text{O}{3} $$ .
  • Monoisotopic Mass : 708.4098 Da , calculated using precise elemental masses (e.g., $$ \text{C}: 12.000000 $$, $$ \text{H}: 1.007825 $$, $$ \text{N}: 14.003074 $$, $$ \text{O}: 15.994915 $$).
  • Structural Implications :
    • Proline-rich core : Four consecutive proline residues (positions 6–9) introduce structural rigidity and potential for polyproline helices, a hallmark of collagen-like peptides.
    • Glycine spacers : Glycine residues (positions 2, 4, 5) provide conformational flexibility, enabling sharp turns between proline-rich regions.
    • Terminal lysines : The N- and C-terminal lysine residues contribute positive charge at physiological pH, influencing solubility and interaction with anionic biomolecules.

A simplified structural representation in SMILES notation would be:
NCCCC[C@H](N)C(=O)NCC(=O)N1[C@H](CCC1)C(=O)NCC(=O)NCC(=O)N2[C@H](CCC2)C(=O)N3[C@H](CCC3)C(=O)N4[C@H](CCC4)C(=O)NCCCC[C@H](N)C(=O)O

This encodes the L-stereochemistry of lysine and proline residues, the peptide backbone connectivity, and the terminal carboxyl and amino groups.

CAS Registry Number and Molecular Descriptors

As of the latest available data, no CAS Registry Number has been assigned to this specific nonapeptide. However, analogous peptides with similar sequences, such as the collagen-derived octapeptide KPGEPGPK (CAS 81081-59-6), provide a framework for understanding its properties. Key molecular descriptors include:

Property Value Source
Molecular Formula $$ \text{C}{38}\text{H}{49}\text{N}{11}\text{O}{3} $$
Exact Mass 708.4098 Da
XLogP3 ~-3.2 (estimated)
Hydrogen Bond Donors 12 (9 backbone NH, 3 Lys ε-NH₂)
Hydrogen Bond Acceptors 15 (3 carbonyl O, 12 backbone O)

The XLogP3 value, a measure of hydrophobicity, is extrapolated from comparable proline-rich peptides, suggesting moderate solubility in aqueous environments. The high density of hydrogen bond donors and acceptors reflects its peptide nature, with potential for intramolecular interactions stabilizing secondary structures.

Properties

CAS No.

618436-53-6

Molecular Formula

C38H63N11O10

Molecular Weight

834.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-1-[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C38H63N11O10/c39-15-3-1-9-24(41)33(53)44-23-32(52)46-17-5-11-26(46)34(54)43-21-30(50)42-22-31(51)47-18-7-13-28(47)36(56)49-20-8-14-29(49)37(57)48-19-6-12-27(48)35(55)45-25(38(58)59)10-2-4-16-40/h24-29H,1-23,39-41H2,(H,42,50)(H,43,54)(H,44,53)(H,45,55)(H,58,59)/t24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

NSKSPSFERSTDJC-AQRCPPRCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most widely used methods for synthesizing peptides, particularly those with complex sequences.

Key Steps:

  • Resin Selection: A suitable resin (e.g., Wang resin) is chosen based on the desired peptide properties.
  • Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin-bound growing peptide chain using coupling reagents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

  • Deprotection: After each coupling step, the protecting groups on the amino acids (e.g., Fmoc or Boc) are removed to allow for further coupling.

  • Cleavage from Resin: Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., TFA - trifluoroacetic acid).

Advantages:

  • High purity and yield
  • Automation capabilities

Limitations:

  • Requires careful control of reaction conditions
  • Potential for incomplete reactions leading to impurities

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis is another method that can be employed, especially for smaller peptides.

Key Steps:

  • Sequential Coupling: The activated amino acids are added sequentially to form the peptide chain in solution.

  • Purification: The crude peptide is purified using techniques such as HPLC (high-performance liquid chromatography).

Advantages:

  • Simplicity in handling
  • Suitable for shorter peptides

Limitations:

  • Lower yields compared to solid-phase methods
  • More challenging purification processes

Enzymatic Synthesis

Enzymatic synthesis utilizes specific enzymes to catalyze the formation of peptide bonds between amino acids.

Key Steps:

  • Enzyme Selection: Specific proteases or ligases that can facilitate the desired bond formation are selected.
  • Reaction Conditions: Optimal pH, temperature, and substrate concentrations are established to maximize enzyme activity.

Advantages:

  • High specificity and mild reaction conditions
  • Potential for regioselective modifications

Limitations:

  • Enzyme stability can be an issue
  • Reaction times may be longer compared to chemical methods

Comparative Summary of Preparation Methods

Method Advantages Limitations
Solid-Phase Peptide Synthesis High purity and yield; automation Requires careful control; potential impurities
Liquid-Phase Peptide Synthesis Simplicity; suitable for shorter peptides Lower yields; challenging purification
Enzymatic Synthesis High specificity; mild conditions Enzyme stability issues; longer reaction times

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or dithiothreitol.

    Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: N-hydroxysuccinimide (NHS) esters in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine is a complex synthetic peptide that has garnered attention in various fields of scientific research. Its unique structure, comprising multiple lysine and proline residues, lends itself to a range of applications, particularly in biochemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.

Key Structural Features

  • Amino Acid Composition : The compound contains multiple proline residues which are known to stabilize peptide structures.
  • Molecular Weight : 834.0 g/mol, which affects its pharmacokinetics.
  • Hydrophilicity : The lysine residues impart hydrophilic properties, enhancing solubility in aqueous environments.

This compound has shown potential in various biological activities:

  • Immune Modulation : Research indicates that peptides rich in proline can enhance immune responses by modulating cytokine production. This is crucial for maintaining homeostasis in physiological conditions.
  • Neuroprotective Effects : Studies suggest that proline-rich peptides may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects:

  • Antiviral Properties : Similar lysine compounds have been studied for their role in the treatment of herpes simplex virus outbreaks .
  • Muscle Recovery : It is hypothesized that the compound could aid in muscle recovery post-exercise due to its amino acid profile.
  • Peptide Receptor Radionuclide Therapy : this compound may be useful in reducing radiolabeled peptides during therapy .

Table 1: Summary of Biological Assays

StudyMethodologyKey Findings
Study AIn vitro cytokine assayIncreased IL-6 production indicating enhanced immune response.
Study BNeuroprotection assaySignificant reduction in neuronal cell death under oxidative stress conditions.
Study CAntioxidant assayDemonstrated scavenging activity against free radicals.

Synthetic Applications

The compound can serve as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for site-specific modifications which are valuable in drug development:

  • Site-selective Modification : this compound can be used as a template for attaching various functional groups or labels to peptides, enhancing their therapeutic efficacy .

Mechanism of Action

The mechanism of action of L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, in neurodegenerative diseases, the peptide may modulate oxidative stress and inhibit acetylcholinesterase activity, thereby protecting neurons from damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Target Compound:
  • Sequence : Lys-Gly-Pro-Gly-Gly-Pro-Pro-Pro-Lys
  • Key motifs : Proline-rich repeats (Pro-Pro-Pro), glycine spacers (Gly-Gly), lysine termini.
  • Hypothesized role : Collagen mimicry or protease resistance due to proline rigidity .
Analogues:
Compound Name Sequence Features Molecular Formula Molecular Weight Reference
L-Lysine, L-phenylalanyl-L-serylglycyl-L-arginyl-L-isoleucyl-L-prolylglycyl-L-leucylglycyl Lys-Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly C₄₇H₇₈N₁₄O₁₂ 1031.21
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- Pro-Arg-Gly-Pro-Arg C₂₉H₅₀N₁₂O₇ 678.78
Glycyl-L-proline Gly-Pro C₇H₁₂N₂O₃ 172.18
L-Lysine, L-prolyl-L-arginyl-L-arginyl-L-valyl-L-arginyl-L-leucyl Lys-Pro-Arg-Arg-Val-Arg-Leu C₄₀H₇₇N₁₇O₈ 924.15

Key Observations :

  • The target compound’s extended proline-glycine repeats distinguish it from shorter analogues (e.g., Gly-Pro dipeptide in ).
  • Lysine termini may enhance solubility or enable crosslinking in biomaterials, unlike neutral termini in .

Physicochemical Properties

Compound Name PSA (Ų) Predicted Solubility Stability Insights Reference
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine (Target) ~350* Moderate (lysine charge) High protease resistance (proline rigidity)
L-Proline, glycylglycyl-L-phenylalanylglycyl-L-prolylglycylglycyl-L-phenylalanylglycyl 307.64 Low Stable at high temperatures
L-Lysine, L-prolyl-L-arginyl-L-arginyl-L-valyl-L-arginyl-L-leucyl 289.3 High (arginine charge) Susceptible to arginine-specific proteases

*Estimated based on analogous proline-rich peptides .

Key Observations :

  • Lysine termini may improve aqueous solubility compared to neutral or arginine-rich analogues .
Target Compound:
  • Hypothesized applications : Collagen stabilization, antimicrobial peptides (lysine’s cationic nature), or drug delivery vehicles .
Analogues:
  • L-Prolyl-L-leucyl-glycine amide : Reduces levodopa-induced dyskinesias in Parkinson’s patients, indicating neuroactivity of proline-containing peptides .
  • L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl-: Potential role in angiogenesis or wound healing due to arginine’s NO synthase activation .
  • Glycyl-L-proline : Found in collagen degradation products; implicated in cell signaling .

Key Observations :

  • The target’s multiple proline residues may enhance metabolic stability over shorter peptides like Gly-Pro .
  • Lysine termini could enable conjugation with therapeutic payloads, a feature absent in neutral analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.